2-Amino-5-(2-chloro-5-hydroxyphenyl)pyridine-4-carboxylic acid
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Overview
Description
2-Amino-5-(2-chloro-5-hydroxyphenyl)pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-chloro-5-hydroxyphenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.
Substitution Reactions: The introduction of the amino, chloro, and hydroxyphenyl groups is achieved through substitution reactions. For instance, chlorination can be performed using reagents like thionyl chloride, while the amino group can be introduced via amination reactions using ammonia or amines.
Carboxylation: The carboxylic acid group is typically introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-chloro-5-hydroxyphenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophilic Substitution Reagents: Sodium hydroxide, potassium cyanide.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-(2-chloro-5-hydroxyphenyl)pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-chloro-5-hydroxyphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzoic acid: Similar structure but lacks the hydroxyphenyl group.
2-Amino-5-hydroxybenzoic acid: Similar structure but lacks the chloro group.
2-Amino-4-chloropyridine: Similar structure but lacks the carboxylic acid and hydroxyphenyl groups.
Uniqueness
2-Amino-5-(2-chloro-5-hydroxyphenyl)pyridine-4-carboxylic acid is unique due to the presence of both chloro and hydroxyphenyl groups on the pyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-5-(2-chloro-5-hydroxyphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-10-2-1-6(16)3-7(10)9-5-15-11(14)4-8(9)12(17)18/h1-5,16H,(H2,14,15)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXWEWMRGHNODB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CN=C(C=C2C(=O)O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687693 |
Source
|
Record name | 2-Amino-5-(2-chloro-5-hydroxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-99-2 |
Source
|
Record name | 2-Amino-5-(2-chloro-5-hydroxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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